molecular formula C10H11NO5S B13002691 2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone

2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone

Cat. No.: B13002691
M. Wt: 257.27 g/mol
InChI Key: MMYBOAIKRSHYLV-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone is an organic compound characterized by the presence of an ethylsulfonyl group and a nitrophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(Ethylsulfonyl)-1-(4-aminophenyl)ethanone.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: 2-(Ethylsulfonyl)-1-(4-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone involves its interaction with molecular targets through various pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylsulfonyl group can also participate in reactions that modify the activity of enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone
  • 2-(Ethylsulfonyl)-1-(4-aminophenyl)ethanone
  • 4-Nitrophenyl ethyl sulfone

Uniqueness

2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone is unique due to the combination of its ethylsulfonyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

IUPAC Name

2-ethylsulfonyl-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C10H11NO5S/c1-2-17(15,16)7-10(12)8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3

InChI Key

MMYBOAIKRSHYLV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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